molecular formula C13H8Br2ClN B14757844 Fluoren-2-amine, 1,3-dibromo-7-chloro- CAS No. 1785-18-8

Fluoren-2-amine, 1,3-dibromo-7-chloro-

Cat. No.: B14757844
CAS No.: 1785-18-8
M. Wt: 373.47 g/mol
InChI Key: KGMYOYRFPWGQHB-UHFFFAOYSA-N
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Description

Fluoren-2-amine, 1,3-dibromo-7-chloro- is a polyhalogenated derivative of fluorenes, which are aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to the fluorene core, specifically at the 1, 3, and 7 positions, respectively. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoren-2-amine, 1,3-dibromo-7-chloro- typically involves multi-step organic reactions. One common method includes the bromination and chlorination of fluoren-2-amine. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions to ensure selective halogenation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Fluoren-2-amine, 1,3-dibromo-7-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Fluoren-2-amine, 1,3-dibromo-7-chloro- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex polyhalogenated aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Fluoren-2-amine, 1,3-dibromo-7-chloro- involves its interaction with molecular targets through its halogen atoms. These interactions can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fluoren-2-amine, 1,3-dibromo-: Lacks the chlorine atom, which can result in different chemical properties and reactivity.

    Fluoren-2-amine, 7-chloro-:

    Fluoren-2-amine, 1,3,7-tribromo-: Contains an additional bromine atom, which can enhance its reactivity in certain reactions.

Uniqueness

Fluoren-2-amine, 1,3-dibromo-7-chloro- is unique due to the specific arrangement of its halogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

1785-18-8

Molecular Formula

C13H8Br2ClN

Molecular Weight

373.47 g/mol

IUPAC Name

1,3-dibromo-7-chloro-9H-fluoren-2-amine

InChI

InChI=1S/C13H8Br2ClN/c14-11-5-9-8-2-1-7(16)3-6(8)4-10(9)12(15)13(11)17/h1-3,5H,4,17H2

InChI Key

KGMYOYRFPWGQHB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C3=CC(=C(C(=C31)Br)N)Br

Origin of Product

United States

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